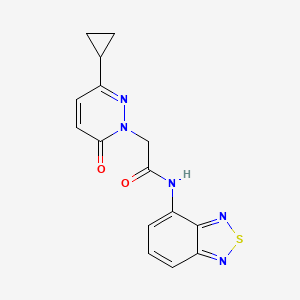

![molecular formula C11H12N2OS B6427686 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034461-93-1](/img/structure/B6427686.png)

5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It is a derivative of the bicyclic molecule, specifically a bicyclo[2.2.1]heptane . Bicyclic molecules are molecules that feature two joined rings . The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position .

Synthesis Analysis

The synthesis of similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, has been achieved through organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .Molecular Structure Analysis

The molecular structure of the compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, have been studied. These reactions involve organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . The reactions of cyclopentadiene with oxy-functions are also of interest .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as norbornane (also known as bicyclo[2.2.1]heptane), have been studied. Norbornane is a crystalline compound with a melting point of 88 °C .安全和危害

未来方向

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, the study of “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” and similar compounds could be of significant interest in the field of organic chemistry.

作用机制

Target of Action

The primary targets of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been found to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .

Mode of Action

For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio .

Biochemical Pathways

The specific biochemical pathways affected by 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as nicotine have been found to be degraded through three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .

Pharmacokinetics

The pharmacokinetic properties of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been synthesized via organocatalytic formal [4 + 2] cycloaddition reactions , which could potentially influence their bioavailability.

Result of Action

The molecular and cellular effects of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22The synthesis of related compounds has been found to proceed efficiently with a broad array of substrates , suggesting that the reaction environment could potentially influence the compound’s action.

属性

IUPAC Name |

pyridin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-11(10-3-1-2-4-12-10)13-6-9-5-8(13)7-15-9/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOXCYQSOOGSBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6427605.png)

![4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6427613.png)

![4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B6427621.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6427629.png)

![1-methyl-2-(propan-2-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B6427634.png)

![N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6427636.png)

![2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6427642.png)

![3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B6427650.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427666.png)

![4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B6427671.png)

![2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427699.png)

![4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6427703.png)

![2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427713.png)